molecular formula C25H25BrN4O4 B15031155 propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15031155
M. Wt: 525.4 g/mol
InChI Key: KJJTUPJZCTZNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a pyrazole substituent at the C4 position of the tetrahydropyrimidine core. Its structure features a 3-bromo-4-methoxyphenyl group on the pyrazole ring, a phenyl group at the N1 position of the pyrazole, and a 6-methyl substituent on the DHPM scaffold.

DHPMs are typically synthesized via the Biginelli reaction or multi-component reactions involving aldehydes, β-keto esters, and urea/thiourea derivatives .

Properties

Molecular Formula

C25H25BrN4O4

Molecular Weight

525.4 g/mol

IUPAC Name

propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H25BrN4O4/c1-14(2)34-24(31)21-15(3)27-25(32)28-23(21)18-13-30(17-8-6-5-7-9-17)29-22(18)16-10-11-20(33-4)19(26)12-16/h5-14,23H,1-4H3,(H2,27,28,32)

InChI Key

KJJTUPJZCTZNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with isopropyl chloroformate and 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The brominated aromatic ring can be reduced to a non-brominated ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 4-[3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Reduction: 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Substitution: 4-[3-(3-methoxy-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Scientific Research Applications

Propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The brominated aromatic ring and pyrazole moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

The propan-2-yl ester increases steric bulk and lipophilicity relative to ethyl esters (e.g., logP ~2.5 vs. ~1.8 for ethyl analogs), which may enhance membrane permeability .

Biological Activity Trends :

  • Chloro and methyl substituents (e.g., in ) correlate with antibacterial and anticancer activities, suggesting the bromo-methoxy analog could exhibit similar or enhanced bioactivity due to halogen bonding (Br) and improved solubility (OCH₃).
  • Fluorine-substituted analogs (e.g., ) are often intermediates for further derivatization (e.g., carbohydrazides), indicating the bromo-methoxy group may offer unique reactivity for downstream modifications.

Synthetic Accessibility :

  • Multi-component reactions (e.g., ) enable rapid assembly of complex scaffolds but may suffer from regioselectivity challenges. The target compound’s synthesis likely requires optimized conditions to accommodate the bulky bromo-methoxy group.

Computational and Spectroscopic Insights

While the provided evidence lacks direct computational data for the target compound, studies on analogous DHPMs highlight:

  • Noncovalent Interactions: Halogen (Br) and hydrogen bonds (C=O, NH) dominate molecular recognition in DHPMs, as revealed by electron density topology analyses (e.g., QTAIM) .
  • Spectroscopic Characterization : IR and NMR spectra of similar compounds confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and NH (~3200 cm⁻¹) stretches, with pyrazole protons appearing as distinct singlets in ¹H NMR (δ 7.2–8.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.